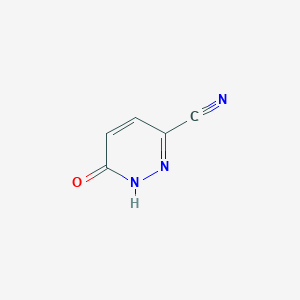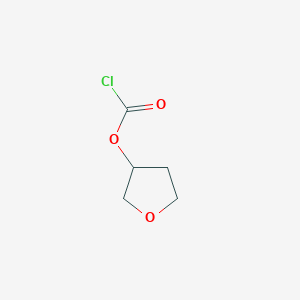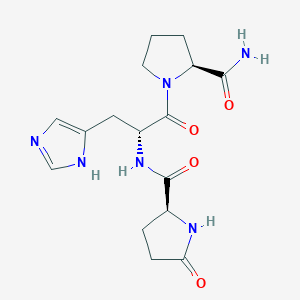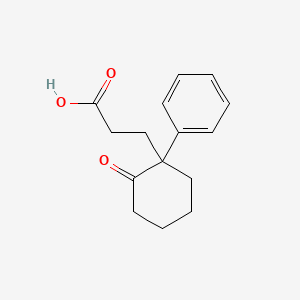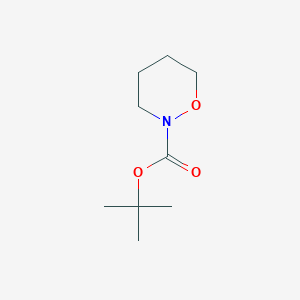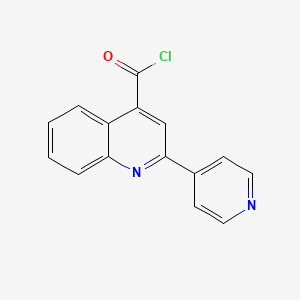
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
概要
説明
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a versatile chemical compound with the molecular formula C₁₅H₁₀Cl₂N₂O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 2-pyridin-4-ylquinoline-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-pyridin-4-ylquinoline-4-carboxylic acid in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-pyridin-4-ylquinoline-4-carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols; typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions; typically performed at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF; typically performed under inert atmosphere.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
2-Pyridin-4-ylquinoline-4-carboxylic acid: Formed from hydrolysis.
2-Pyridin-4-ylquinoline-4-carboxaldehyde: Formed from reduction.
科学的研究の応用
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has diverse applications in scientific research, including:
Drug synthesis: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material science: Employed in the development of novel materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Molecular biology: Utilized in the study of molecular interactions and pathways.
作用機序
The mechanism of action of 2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, amide derivatives may interact with enzymes or receptors, influencing biological processes.
類似化合物との比較
2-Pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride can be compared with similar compounds such as:
2-Pyridin-4-ylquinoline-4-carboxylic acid: The parent compound, which lacks the chloride and hydrochloride groups.
2-Pyridin-4-ylquinoline-4-carboxaldehyde: A reduced form of the compound.
2-Pyridin-4-ylquinoline-4-carboxamide: An amide derivative formed from the reaction with amines.
特性
IUPAC Name |
2-pyridin-4-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-15(19)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAJAUQPPHHLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)
![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)



![(1S,3S,6S,8S,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-5,10,15,20,25,30,35,40-Octakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B3023472.png)
